molecular formula C20H16N4OS B11085704 3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

Cat. No.: B11085704
M. Wt: 360.4 g/mol
InChI Key: IJXFXJALKIRJNY-UHFFFAOYSA-N
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Description

3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminothiophene-2-carboxamides with quinoline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinoline derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PLC-γ inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of phosphoinositides and thereby inhibiting cell signaling pathways involved in cancer cell proliferation and migration . The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide stands out due to its unique combination of a quinoline moiety with a thienopyridine core. This structural feature enhances its ability to interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

6-amino-N-quinolin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C20H16N4OS/c21-17-14-9-12-5-3-7-16(12)24-20(14)26-18(17)19(25)23-13-8-11-4-1-2-6-15(11)22-10-13/h1-2,4,6,8-10H,3,5,7,21H2,(H,23,25)

InChI Key

IJXFXJALKIRJNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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